2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thienyl ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone typically involves multi-step organic reactions. A common approach might include:
Formation of the thienyl ring: Starting with thiophene, various functional groups can be introduced through electrophilic substitution reactions.
Introduction of trifluoromethyl groups: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions such as copper catalysis.
Formation of the butanone backbone: This might involve aldol condensation reactions followed by selective reduction and oxidation steps.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: For efficient large-scale production.
Green chemistry principles: To reduce waste and use safer solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO₄ (Potassium permanganate).
Reducing agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).
Catalysts: Copper catalysts for trifluoromethylation.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Conversion of the ketone group to an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Helps in understanding the behavior of trifluoromethyl groups in organic reactions.
Biology
Drug development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Medicine
Therapeutic agents: Investigated for potential therapeutic applications, particularly in targeting specific biological pathways.
Industry
Materials science: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-furyl)-3-(trifluoromethyl)-1-butanone: Similar structure but with a furan ring instead of a thienyl ring.
2-Ethyl-4,4,4-trifluoro-3-hydroxy-1-(2-pyridyl)-3-(trifluoromethyl)-1-butanone: Similar structure but with a pyridyl ring.
Uniqueness
Chemical stability: The presence of trifluoromethyl groups can enhance the compound’s stability.
Biological activity: The specific arrangement of functional groups can result in unique biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
34844-36-5 |
---|---|
Molecular Formula |
C11H10F6O2S |
Molecular Weight |
320.25 g/mol |
IUPAC Name |
2-ethyl-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-yl-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C11H10F6O2S/c1-2-6(8(18)7-4-3-5-20-7)9(19,10(12,13)14)11(15,16)17/h3-6,19H,2H2,1H3 |
InChI Key |
NYGZGAZDWNXLMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CS1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.